N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffold

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide (CAS 1421475-49-1, molecular formula C₁₄H₁₅N₃O₂, MW 257.293) belongs to the benzamide class of compounds, characterized by a 2-methoxypyrimidine moiety linked via an amide bond to a 2,5-dimethylphenyl ring. The compound is catalogued as a small-molecule screening compound within the ChemBridge collection (Hit2Lead ID 5251498, Chemical Block A0294/0013389) and the ZINC database (ZINC00058577).

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 1421475-49-1
Cat. No. B2696555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide
CAS1421475-49-1
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)OC
InChIInChI=1S/C14H15N3O2/c1-9-4-5-10(2)12(6-9)13(18)17-11-7-15-14(19-3)16-8-11/h4-8H,1-3H3,(H,17,18)
InChIKeyHIQXOXLSGHKWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxypyrimidin-5-yl)-2,5-dimethylbenzamide (CAS 1421475-49-1): Structural Classification and Baseline Characteristics for Procurement Evaluation


N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide (CAS 1421475-49-1, molecular formula C₁₄H₁₅N₃O₂, MW 257.293) belongs to the benzamide class of compounds, characterized by a 2-methoxypyrimidine moiety linked via an amide bond to a 2,5-dimethylphenyl ring [1]. The compound is catalogued as a small-molecule screening compound within the ChemBridge collection (Hit2Lead ID 5251498, Chemical Block A0294/0013389) and the ZINC database (ZINC00058577) [2]. Its structural architecture—a pyrimidine-benzamide hybrid—places it within a chemical space frequently explored for kinase inhibition and protein methyltransferase modulation, though specific quantitative bioactivity data for this exact compound remain largely absent from the primary literature .

Why N-(2-Methoxypyrimidin-5-yl)-2,5-dimethylbenzamide Cannot Be Simply Interchanged with In-Class Analogs


Within the benzamide-pyrimidine compound class, subtle variations in the benzamide substitution pattern and the pyrimidine 2-position functionality can profoundly alter target engagement, physicochemical properties, and biological outcomes. The 2,5-dimethylbenzamide moiety of the target compound confers distinct steric and electronic properties compared to the unsubstituted benzamide analog (N-(2-methoxypyrimidin-5-yl)benzamide, CAS 1421514-15-9), the 2-trifluoromethyl variant (CAS 1396857-71-8), or the imidazole-replaced analog (CAS 1421474-23-8) [1]. Even in the absence of published head-to-head bioactivity comparisons, well-established medicinal chemistry principles indicate that the methyl groups at positions 2 and 5 influence both the conformational preferences of the amide bond and the lipophilicity of the molecule (estimated AlogP ~2.66 for the target compound, versus lower values for less substituted analogs), parameters that directly affect target binding and pharmacokinetic behavior . Generic substitution without experimental validation therefore carries a material risk of altered potency, selectivity, or physicochemical suitability.

Quantitative Differentiation Evidence: N-(2-Methoxypyrimidin-5-yl)-2,5-dimethylbenzamide vs. Closest Structural Analogs


Structural Differentiation: 2,5-Dimethylbenzamide vs. Unsubstituted Benzamide Core

The target compound features a 2,5-dimethyl substitution pattern on the benzamide phenyl ring, which distinguishes it from the simplest analog N-(2-methoxypyrimidin-5-yl)benzamide (CAS 1421514-15-9) that carries an unsubstituted benzamide . The 2,5-dimethyl groups increase molecular weight from 229.23 to 257.29 g/mol and raise computed AlogP from approximately 1.8 to 2.66 . These methyl substituents also restrict rotational freedom of the benzamide carbonyl relative to the phenyl ring, potentially pre-organizing the bioactive conformation for target engagement [1]. Quantitative bioactivity comparison data between these two specific compounds are not available in the public domain.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffold

Functional Group Divergence at Pyrimidine 2-Position: Methoxy vs. Imidazole Substitution

The target compound carries a 2-methoxy substituent on the pyrimidine ring, whereas the closely related analog N-2-(1H-imidazol-1-yl)pyrimidin-5-yl-2,5-dimethylbenzamide (CAS 1421474-23-8) replaces the methoxy group with an imidazole ring [1]. This substitution fundamentally alters the hydrogen-bonding capacity at the pyrimidine 2-position: the methoxy group acts solely as an H-bond acceptor, while the imidazole can serve as both H-bond donor and acceptor, and also alters the electronic properties of the pyrimidine ring [2]. The imidazole variant has an additional nitrogen atom (molecular formula C₁₆H₁₅N₅O vs. C₁₄H₁₅N₃O₂), increasing both molecular weight (293.33 vs. 257.29) and polar surface area. Published IC₅₀ data for the imidazole analog against specific enzymatic targets could not be located; a structurally related imidazo[1,2-a]pyrazine derivative was reported to inhibit ENPP1 with IC₅₀ = 5.70 nM, but this data cannot be directly extrapolated .

Kinase Inhibition Hinge-Binding Motif Target Engagement

Amide vs. Sulfonamide Linker: Impact on Hydrogen-Bonding Geometry and Metabolic Stability

The target compound contains a benzamide linker (–C(=O)NH–), which contrasts with the sulfonamide analog N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzene-1-sulfonamide (CAS 1421484-29-8) that replaces the carbonyl with a sulfonyl group (–S(=O)₂NH–) [1]. This linker substitution has well-precedented consequences: sulfonamides adopt a different geometry (tetrahedral sulfur vs. planar carbonyl carbon), exhibit distinct hydrogen-bonding patterns, and generally display greater metabolic stability due to resistance to amidase-mediated hydrolysis [2]. The sulfonamide analog also possesses an additional oxygen atom, increasing molecular weight and polar surface area, which may reduce membrane permeability relative to the benzamide [3]. No quantitative comparative biological activity data are publicly available for either compound.

Scaffold Hopping Metabolic Stability Bioisostere Comparison

Electron-Withdrawing vs. Electron-Donating Benzamide Substitution: 2,5-Dimethyl vs. 2-Trifluoromethyl

The target compound's 2,5-dimethylbenzamide (electron-donating, +I effect) contrasts with the 2-trifluoromethyl analog N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide (CAS 1396857-71-8), which carries a strongly electron-withdrawing –CF₃ group . This electronic difference modulates the electron density of the benzamide carbonyl, affecting both the amide bond's resonance stability and the carbonyl oxygen's H-bond acceptor strength [1]. The trifluoromethyl analog has higher molecular weight (297.23 vs. 257.29) and markedly increased lipophilicity due to the –CF₃ group. Computed AlogP for the –CF₃ analog is estimated at approximately 3.5 versus ~2.66 for the 2,5-dimethyl compound . Quantitative comparative biological data for these two specific compounds are not publicly available.

Electronic Effects SAR Benzamide Substitution

Screening Library Provenance and Availability: ChemBridge Hit2Lead Catalog Positioning

The target compound (ChemBridge ID 5251498, Chemical Block A0294/0013389) is part of the ChemBridge Screening Compound Collection, a library of over 1.4 million drug-like small molecules widely used in high-throughput screening campaigns [1]. It is also catalogued in the ZINC database (ZINC00058577) and is available from multiple vendors (EvitaChem EVT-2833629, BenchChem B2696555) . Notably, unlike the PRMT5-targeting compound series exemplified by BDBM178166 (US9675614, Compound 208; PRMT5/MEP50 IC₅₀ = 38 nM in AlphaLISA assay) [2], the target compound does not appear in any published patent or literature as a characterized PRMT5 or kinase inhibitor with quantitative potency data. This distinction is critical: the target compound is a screening-grade molecule for de novo hit discovery, whereas BDBM178166 and related patent-exemplified compounds are optimized leads with validated target engagement.

High-Throughput Screening Chemical Library Hit Discovery

Physicochemical Property Profile: Drug-Likeness and Lead-Likeness Assessment

The target compound's computed properties (AlogP ~2.66, tPSA ~89.65 Ų, MW 257.29, HBD 1, HBA 5, rotatable bonds 2) place it within Lipinski's Rule of Five space with zero violations . However, it exceeds the typical lead-likeness criteria (MW < 250; AlogP < 2.5) by a modest margin, suggesting it may be more appropriately classified as a drug-like screening hit rather than an ideal fragment or lead-sized starting point [1]. Compared to the unsubstituted benzamide analog (MW 229.23, AlogP ~1.8, closer to lead-likeness thresholds), the 2,5-dimethyl substitution pushes the compound toward drug-like chemical space at the expense of lead-like efficiency metrics . No experimental solubility, permeability, or metabolic stability data are publicly available for this compound.

Drug-Likeness Lead-Likeness Physicochemical Profiling

N-(2-Methoxypyrimidin-5-yl)-2,5-dimethylbenzamide: Recommended Application Scenarios Based on Available Evidence


Primary High-Throughput Screening for Novel Kinase or Methyltransferase Inhibitors

Given its classification as a ChemBridge screening compound with no pre-existing target annotation, the most appropriate use case is inclusion in diversity-based or target-focused high-throughput screening libraries for de novo hit discovery against kinases, protein methyltransferases (e.g., PRMT5), or other pyrimidine-binding enzymes. The pyrimidine-benzamide scaffold is a privileged chemotype for ATP-binding site engagement, and the 2,5-dimethyl substitution pattern provides a differentiated starting point compared to unsubstituted or mono-substituted benzamide analogs [1]. Procurement at screening-grade purity (typically >95% by HPLC) from vendors such as EvitaChem (EVT-2833629) or ChemBridge directly is appropriate for this application .

Structure-Activity Relationship (SAR) Exploration Around the Benzamide 2,5-Dimethyl Pharmacophore

The compound serves as a key reference point for SAR studies investigating the impact of benzamide substitution patterns on biological activity. Its 2,5-dimethyl motif can be systematically compared with the 2-methyl, 3,5-dimethyl, 2-chloro, 2-trifluoromethyl, and unsubstituted benzamide analogs to map steric and electronic requirements for target engagement [1]. The methoxypyrimidine moiety provides a constant hinge-binding region against which benzamide modifications can be evaluated . Researchers should procure the compound alongside its closest structural analogs (CAS 1421514-15-9, 1396857-71-8, 1421474-23-8, 1421484-29-8) to enable meaningful comparative SAR data generation .

Physicochemical Property Benchmarking for Benzamide-Pyrimidine Compound Series

The compound's computed properties (AlogP ~2.66, tPSA ~89.65 Ų, MW 257.29) can serve as a benchmarking reference for developing predictive models of solubility, permeability, and metabolic stability within a benzamide-pyrimidine series [1]. By experimentally determining these parameters for the target compound alongside analogs with varying substitution patterns, researchers can calibrate in silico ADME models and establish property-based design guidelines for the series . This application is particularly relevant for medicinal chemistry groups optimizing benzamide-pyrimidine leads where balancing potency with favorable drug-like properties is critical.

Virtual Screening Validation and Docking Pose Calibration

As a commercially available, structurally well-defined small molecule with a pyrimidine hinge-binding motif, the compound can be used as a validation tool for virtual screening workflows targeting ATP-binding pockets [1]. Its moderate molecular weight and drug-like properties make it suitable for assessing docking pose prediction accuracy, enrichment factor calculations, and scoring function performance before committing to large-scale virtual screening of compound libraries . Procurement of the compound for experimental validation of predicted binding modes (e.g., via X-ray crystallography or SPR) can help refine computational models .

Quote Request

Request a Quote for N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.